molecular formula C10H10N2O2 B13080680 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B13080680
M. Wt: 190.20 g/mol
InChI Key: MHZYBKNNAWWZLN-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with a hydroxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-hydroxyacetophenone with hydrazine hydrate under acidic conditions to form the pyrazolone ring. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-(4-oxophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one.

    Reduction: Formation of 1-(4-hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-ol.

    Substitution: Formation of various substituted pyrazolones depending on the substituent introduced.

Scientific Research Applications

1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. Its hydroxyphenyl group allows for additional functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-5-one

InChI

InChI=1S/C10H10N2O2/c1-7-6-10(14)11-12(7)8-2-4-9(13)5-3-8/h2-6,13H,1H3,(H,11,14)

InChI Key

MHZYBKNNAWWZLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NN1C2=CC=C(C=C2)O

Origin of Product

United States

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